3-[(4-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-[(4-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a chlorophenyl group, a carbamoyl group, and a carboxylic acid group attached to a bicyclo[2.2.1]heptene framework. The compound’s molecular formula is C15H16ClNO3, and it has a molecular weight of approximately 293.75 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the following steps:
Formation of the Bicyclic Core: The bicyclo[2.2.1]heptene core can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate Lewis acid catalyst.
Carbamoylation: The carbamoyl group can be introduced by reacting the intermediate with an isocyanate derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3-[(4-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Similar bicyclic structure but lacks the chlorophenyl and carbamoyl groups.
5-Norbornene-2-carboxylic acid: Similar bicyclic structure but lacks the chlorophenyl and carbamoyl groups.
3-Carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Similar structure but lacks the chlorophenyl group.
Uniqueness
3-[(4-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C15H14ClNO3 |
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Molecular Weight |
291.73 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H14ClNO3/c16-10-3-5-11(6-4-10)17-14(18)12-8-1-2-9(7-8)13(12)15(19)20/h1-6,8-9,12-13H,7H2,(H,17,18)(H,19,20) |
InChI Key |
TXYRIFSQVJNWOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)NC3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
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